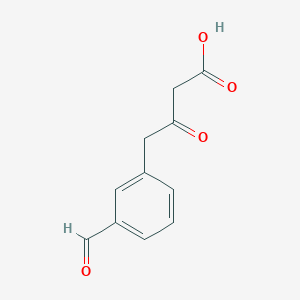

4-(3-Formylphenyl)-3-oxobutanoic acid

Description

Properties

CAS No. |

869624-78-2 |

|---|---|

Molecular Formula |

C11H10O4 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

4-(3-formylphenyl)-3-oxobutanoic acid |

InChI |

InChI=1S/C11H10O4/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15/h1-4,7H,5-6H2,(H,14,15) |

InChI Key |

BEVWDMQLADLUAP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)C=O)CC(=O)CC(=O)O |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)CC(=O)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 3-oxobutanoic acid derivatives are heavily influenced by substituents at the fourth carbon. Below is a comparative analysis of key analogs:

*Calculated using ChemDraw.

Key Observations:

- Substituent Diversity : The 3-formylphenyl group in the target compound introduces aromaticity and electrophilicity, contrasting with the alicyclic pyrrolidinyl/piperidinyl groups in tropane/granatane intermediates. This difference likely impacts reactivity and metabolic fate.

- Biosynthetic Relevance : The pyrrolidinyl/piperidinyl analogs are directly involved in alkaloid biosynthesis, whereas aryl-substituted derivatives (e.g., bromophenyl or fluorophenyl) are typically synthetic intermediates .

Physicochemical and Functional Comparisons

Acid Dissociation Constants (pKa)

- 3-Oxobutanoic Acid Backbone: The β-keto group confers acidity (pKa ~3.5–4.5). Substituents like electron-withdrawing halogens (e.g., Br, F) or formyl groups further lower pKa, enhancing solubility in polar solvents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-Formylphenyl)-3-oxobutanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Michael-type additions. For example, Michael additions using thioglycolic acid and α,β-unsaturated ketones (e.g., (E)-4-aryl-4-oxo-2-butenoic acids) are common. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst loading (e.g., 5–10 mol% Lewis acids). Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating enantiomers, as racemic mixtures often form .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on NMR signals for the formyl proton (δ 9.8–10.2 ppm) and α-keto proton (δ 3.2–3.5 ppm). NMR should confirm the ketone (δ 200–210 ppm) and carboxylic acid (δ 170–175 ppm) groups .

- IR : Look for C=O stretches (1680–1720 cm) and O-H (carboxylic acid) bands (2500–3300 cm).

- LC/MS : Use MRM (multiple reaction monitoring) in positive-ion mode (e.g., m/z 186.1 > 84) to track reaction intermediates and quantify yield .

Q. What is the compound's role in natural product biosynthesis, particularly in alkaloid formation, and what experimental approaches validate these pathways?

- Methodological Answer : The compound serves as a precursor in tropane alkaloid biosynthesis. In Atropa belladonna, the polyketide synthase AbPYKS catalyzes its formation from malonyl-CoA and N-methyl-Δ1-pyrrolinium. Validation involves:

- Gene silencing (VIGS) to observe reduced tropinone levels.

- LC/MS/MS to detect intermediates like 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (m/z 186.1) in plant extracts.

- Enzyme assays with -labeled substrates to trace carbon flow .

Advanced Research Questions

Q. How do stereochemical variations in this compound affect its biological activity, and what strategies exist to control stereochemistry during synthesis?

- Methodological Answer : Stereochemistry impacts interactions with enzymes (e.g., cytochrome P450s) and receptor binding. To control stereochemistry:

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during ketone formation.

- Employ asymmetric catalysis (e.g., BINOL-derived ligands with Ti(OiPr)).

- Analyze enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Racemic mixtures observed in biosynthetic pathways (e.g., hygrine formation) require enzymatic resolution studies .

Q. What mechanisms explain the compound's participation in multicomponent reactions, and how can computational modeling guide reaction optimization?

- Methodological Answer : The α,β-unsaturated ketone moiety enables Michael additions, while the formyl group participates in nucleophilic acyl substitutions. Key mechanisms include:

- Decarboxylative Mannich condensation : Spontaneous cyclization in biosynthetic pathways (e.g., tropinone formation).

- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G* basis set) to predict regioselectivity in Friedel-Crafts reactions.

- MD simulations : Study solvent effects on reaction kinetics (e.g., water vs. DMSO) .

Q. How should researchers resolve contradictions between theoretical predictions and experimental data regarding the compound's reactivity?

- Methodological Answer :

- Isotopic labeling : Use -labeled water to track oxygen incorporation during hydrolysis (e.g., tert-butyl ester cleavage).

- Side-product analysis : Identify unexpected byproducts (e.g., cuscohygrine in AbPYKS reactions) via high-resolution MS and - HSQC NMR.

- Kinetic isotope effects (KIEs) : Compare to distinguish between concerted and stepwise mechanisms in decarboxylative reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.